molecular formula C12H18BClO4 B2745527 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid CAS No. 2096339-54-5

3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid

Cat. No.: B2745527
CAS No.: 2096339-54-5
M. Wt: 272.53
InChI Key: GGUNTVAELIRTON-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid (CAS 2096339-54-5) is a specialized phenylboronic acid derivative with the molecular formula C₁₂H₁₈BClO₄ and a molecular weight of 272.53 g/mol . This compound is characterized by its distinct chemical structure featuring chloro, isopropoxy, and propoxy substituents on the phenyl ring, which significantly influence its steric and electronic properties for research applications . The primary research application of this boronic acid derivative is in ligand-directed covalent protein modification , a cutting-edge technique in chemical biology and drug discovery . In this context, the compound serves as a key synthetic intermediate in developing targeted covalent inhibitors that selectively modify proteins, including various kinases, proteases, and E3 ubiquitin ligases such as XIAP . The boronic acid functional group is crucial for forming reversible complexes with biological targets, while the chloro substituent provides a site for further functionalization to create specific electrophiles capable of forming covalent bonds with lysine residues or other nucleophilic amino acids in protein binding pockets . This compound is offered in high purity levels up to 98% and is intended for research use only . It is not intended for diagnostic or therapeutic applications in humans . Proper storage conditions at 4-8°C and careful handling are recommended due to the compound's reactivity . According to GHS guidelines, this material carries warning statements H315, H319, and H335, indicating potential skin irritation, eye irritation, and respiratory irritation, respectively . Researchers should implement appropriate safety precautions including the use of personal protective equipment and work in well-ventilated areas when handling this compound.

Properties

IUPAC Name

(3-chloro-4-propan-2-yloxy-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClO4/c1-4-5-17-11-7-9(13(15)16)6-10(14)12(11)18-8(2)3/h6-8,15-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUNTVAELIRTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is widely used for constructing complex organic molecules. This reaction typically involves:

  • Reagents : Palladium catalysts, bases (e.g., potassium carbonate), and organic solvents.
  • Conditions : Mild conditions ranging from room temperature to moderate heating.

The compound serves as a building block for synthesizing pharmaceuticals and functional materials due to its ability to form stable carbon-carbon bonds with various organic halides.

This compound has been studied for its potential biological applications, particularly as an enzyme inhibitor. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ProteinMechanism of Action
Enzyme InhibitionEpidermal Growth Factor Receptor (EGFR)Prevents activation, inhibiting cell proliferation
Anticancer ActivityVarious Cancer Cell LinesInduces apoptosis and cell cycle arrest

Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The following table summarizes key findings regarding its activity:

Table 2: Antiproliferative Activity

CompoundCell LineGI50 (nM)IC50 (nM)Mechanism of Action
This compoundA549 (Lung)4785EGFR Inhibition
MCF7 (Breast)5490Apoptosis Induction
HeLa (Cervical)5080Cell Cycle Arrest

The compound's ability to inhibit EGFR suggests a therapeutic potential similar to established EGFR inhibitors like erlotinib.

Material Science

In addition to its applications in medicinal chemistry, boronic acids, including this compound, have been explored for their properties relevant to material science. These include:

  • Self-assembly : The compound's unique substituents may promote self-assembly into organized structures.
  • Optoelectronic applications : Its electronic properties could be harnessed for developing advanced materials in electronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-chloro-4-isopropoxy-5-propoxyphenylboronic acid can be compared to other substituted phenylboronic acids, focusing on substituent patterns, molecular parameters, and applications. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison of Analogous Boronic Acids

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity (%) Availability Status Reference
This compound Cl (3), isopropoxy (4), propoxy (5) C₁₃H₂₀BClO₄ 286.56 98 Discontinued
3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid Cl (3), isopropoxy (4), isobutoxy (5) C₁₃H₂₀BClO₄ 286.56 ≥97 Available (bulk inquiry)
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid Cl (3), F (5), isopropoxy (4) C₉H₁₁BClFO₃ 232.44 N/A Limited suppliers
5-Chloro-6-isopropoxypyridine-3-boronic acid Cl (5), isopropoxy (6) (pyridine) C₈H₁₁BClNO₃ 215.44 N/A Available (custom synthesis)
4-Chloro-3-isopropoxyphenylboronic acid Cl (4), isopropoxy (3) C₉H₁₂BClO₃ 214.45 98 Available

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The propoxy/isobutoxy substitution at position 5 (as in the target compound vs. its isobutoxy analog) introduces steric and electronic differences. Fluorine substitution (e.g., 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid) enhances electrophilicity at the boron center due to electron-withdrawing effects, improving coupling efficiency in electron-deficient systems .

Heterocyclic vs. Phenyl Scaffolds :

  • Pyridine-based analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid) exhibit distinct electronic properties due to nitrogen’s electron-withdrawing nature. These are preferred in medicinal chemistry for improved solubility and metabolic stability .

Commercial Accessibility :

  • The target compound and its close analogs (e.g., this compound) are largely discontinued, suggesting challenges in synthesis or niche demand . In contrast, simpler derivatives like 4-Chloro-3-isopropoxyphenylboronic acid remain available, likely due to broader synthetic utility .

Purity and Applications :

  • High-purity grades (≥97–98%) are critical for pharmaceutical applications to avoid side reactions. The discontinued status of the target compound may reflect stricter quality control requirements or shifting industrial priorities .

Biological Activity

3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid (CAS No. 2096339-54-5) is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow for a range of biological activities, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with chlorine, isopropoxy, and propoxy groups, along with a boronic acid functional group. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and enzymes involved in metabolic pathways. This interaction may lead to inhibition or modulation of these biological processes.

Antimicrobial Properties

Research indicates that boronic acids can exhibit antimicrobial properties. For instance, compounds similar to this compound have been studied for their effects against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of boronic acids. The mechanism involves the inhibition of pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Activity

In a study evaluating various boronic acids, including derivatives similar to this compound, it was found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the boron atom in enhancing the compound's interaction with bacterial cell walls.

Case Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibitory effects of boronic acids on serine proteases. The findings indicated that this compound could effectively inhibit these enzymes, which play crucial roles in various physiological processes . This inhibition could lead to applications in developing treatments for diseases where serine proteases are implicated.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryInhibits enzymes and interacts with receptors
3-Chloro-4-isopropoxyphenylboronic acidModerate antibacterialSimilar mechanism involving enzyme inhibition
3-Chloro-4-propoxyphenylboronic acidLow antibacterialLess effective due to structural differences

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-4-isopropoxy-5-propoxyphenylboronic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with halogenation of a phenolic precursor to introduce chlorine at the 3-position.
  • Step 2 : Protect hydroxyl groups using isopropyl and propyl ethers via Williamson ether synthesis (alkyl halides and base catalysis).
  • Step 3 : Introduce the boronic acid group via directed ortho-metalation (DoM) followed by quenching with triisopropyl borate .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (>97.0% as per industrial standards ).

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • NMR : Confirm substitution patterns (e.g., aromatic proton splitting in 1^1H NMR, chlorine-induced deshielding in 13^{13}C NMR).
  • Mass Spectrometry : Validate molecular weight (M+ at 214.45 g/mol for analogous structures ).
  • HPLC : Ensure purity (>97% by area normalization) and detect anhydride impurities (common in boronic acids; monitor via retention time shifts ).

Q. What storage conditions are required to maintain the stability of this boronic acid derivative?

  • Protocol : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen). Avoid moisture to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

  • Troubleshooting Framework :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, XPhos-Pd-G3, or NiCl2_2(dppe) for sterically hindered aryl halides.
  • Base Optimization : Compare K2_2CO3_3, CsF, or organic bases (e.g., Et3_3N) to mitigate deprotonation side reactions.
  • Solvent Effects : Use toluene for thermal stability or THF/water mixtures for solubility .
    • Data Validation : Cross-check reaction yields with GC-MS and 11^{11}B NMR to confirm boron retention .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or anhydride formation) during cross-coupling experiments?

  • Preventive Measures :

  • Low-Temperature Reactions : Conduct couplings at 0–25°C to reduce protodeboronation.
  • Anhydride Control : Pre-purify the boronic acid via recrystallization (ethanol/water) and monitor anhydride content using IR spectroscopy (C=O stretch at ~1800 cm1^{-1}) .
  • Additives : Include pinacol or diethanolamine to stabilize the boronic acid .

Q. How can this compound be applied in designing novel materials or bioactive molecules?

  • Material Science :

  • Coordination Polymers : Coordinate with transition metals (e.g., Cu2+^{2+}) to create porous frameworks for gas storage.
  • Electron-Transport Layers : Incorporate into OLEDs via Suzuki polymerization for tunable bandgaps .
    • Medicinal Chemistry :
  • Protease Inhibitors : Use as a warhead in covalent inhibitors (boronic acid binds catalytic serine residues).
  • PET Imaging Probes : Label with 18^{18}F via isotopic exchange for tumor-targeting applications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility reports in polar vs. nonpolar solvents?

  • Experimental Design :

  • Solubility Testing : Perform systematic titrations (e.g., DMSO, THF, hexane) under controlled humidity.
  • Structural Insights : The isopropoxy and propoxy groups enhance lipophilicity, but the boronic acid moiety increases polarity. Use Hansen solubility parameters to predict solvent compatibility .

Q. What are the implications of batch-to-batch variability in purity (>96% vs. >97%) for catalytic applications?

  • Impact Assessment :

  • Catalyst Poisoning : Impurities (e.g., chloride ions) may deactivate Pd catalysts. Pre-treat with scavengers (e.g., Ag2_2O).
  • Yield Consistency : Correlate HPLC purity with reaction yields using statistical models (e.g., linear regression) .

Reference Table: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight~320–340 g/mol (estimated)Extrapolated
Storage Temperature0–6°C
Common ImpuritiesAnhydrides, chloride byproducts
Purity Standards>97.0% (HPLC)

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